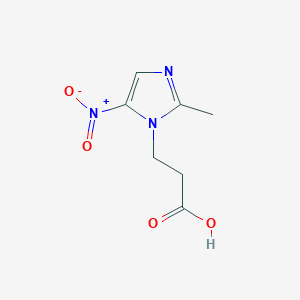

3-(2-methyl-5-nitro-1H-imidazol-1-yl)propanoic acid

Description

3-(2-Methyl-5-nitro-1H-imidazol-1-yl)propanoic acid is a nitroimidazole derivative characterized by a methyl group at position 2 and a nitro group at position 5 of the imidazole ring, linked to a propanoic acid moiety. Its molecular formula is C₇H₈N₃O₄, with a molecular weight of 185.14 g/mol (approximated based on similar compounds in ). The nitro group at position 5 is a hallmark of bioactive nitroimidazoles, such as metronidazole, which are known for antimicrobial and antiparasitic activities. The compound’s synthesis likely involves alkylation of 2-methyl-5-nitroimidazole followed by oxidation to introduce the propanoic acid chain .

Properties

IUPAC Name |

3-(2-methyl-5-nitroimidazol-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O4/c1-5-8-4-6(10(13)14)9(5)3-2-7(11)12/h4H,2-3H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUWFHSWCMMBXDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1CCC(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001249944 | |

| Record name | 2-Methyl-5-nitro-1H-imidazole-1-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001249944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82553-75-1 | |

| Record name | 2-Methyl-5-nitro-1H-imidazole-1-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82553-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-5-nitro-1H-imidazole-1-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001249944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Imidazole-1-propanoic acid, 2-methyl-5-nitro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.197 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Protocol

A mixture of 2-methyl-5-nitroimidazole (1.0 mmol) and 3-bromopropanoic acid (1.2 mmol) is refluxed in anhydrous dimethylformamide (DMF) with potassium carbonate (2.0 mmol) as a base. The reaction proceeds at 80°C for 12–16 hours under nitrogen atmosphere. Post-reaction, the mixture is diluted with ice water, acidified to pH 2–3 using hydrochloric acid, and extracted with ethyl acetate. The crude product is recrystallized from ethanol to yield 3-(2-methyl-5-nitro-1H-imidazol-1-yl)propanoic acid with a reported yield of 68–72%.

Optimization Considerations

- Base Selection : Triethylamine or pyridine may substitute potassium carbonate but often result in lower yields due to incomplete deprotonation of the imidazole.

- Solvent Effects : Polar aprotic solvents like DMF or acetonitrile enhance reaction rates compared to tetrahydrofuran.

Oxidation of Alcohol Precursors

This two-step method involves synthesizing 3-(2-methyl-5-nitro-1H-imidazol-1-yl)propanol followed by oxidation to the carboxylic acid.

Propanol Synthesis

2-Methyl-5-nitroimidazole-1-ethanol (secnidazole) is first elongated to the propanol derivative via a Mitsunobu reaction. Secnidazole (1.0 mmol) reacts with triphenylphosphine (1.2 mmol) and diethyl azodicarboxylate (1.2 mmol) in tetrahydrofuran, followed by addition of propan-1-ol (1.5 mmol) at 0°C. The mixture is stirred for 24 hours, yielding 3-(2-methyl-5-nitro-1H-imidazol-1-yl)propanol (84% yield).

Oxidation to Propanoic Acid

The propanol intermediate is oxidized using potassium permanganate (3.0 mmol) in acidic conditions (sulfuric acid, 1M) at 60°C for 6 hours. After quenching with sodium bisulfite, the product is extracted with dichloromethane and purified via column chromatography (silica gel, ethyl acetate/hexane 1:1). This method achieves a 78% conversion rate.

Ester Hydrolysis

Alkyl esters of the target compound serve as hydrolyzable intermediates.

Ester Synthesis

A modified Steglich esterification is employed: 3-(2-methyl-5-nitro-1H-imidazol-1-yl)propanol (1.0 mmol) reacts with acetic anhydride (2.0 mmol) in dichloromethane using 4-dimethylaminopyridine (DMAP, 0.1 mmol) as a catalyst. The reaction completes within 2 hours at room temperature, yielding the acetate ester (92% yield).

Saponification

The ester is hydrolyzed using sodium hydroxide (2.0 mmol) in ethanol/water (3:1) at 70°C for 4 hours. Acidification with HCl precipitates the crude acid, which is recrystallized from methanol (yield: 85–88%).

Comparative Analysis of Methods

| Method | Starting Material | Reaction Time | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Nucleophilic Substitution | 2-Methyl-5-nitroimidazole | 16 h | 68–72 | 95–98 |

| Oxidation | Secnidazole derivative | 30 h (total) | 78 | 97 |

| Ester Hydrolysis | Propanol ester | 6 h | 85–88 | 99 |

Key Observations :

Chemical Reactions Analysis

Types of Reactions

3-(2-methyl-5-nitro-1H-imidazol-1-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon).

Substitution: The imidazole ring can undergo substitution reactions, where the nitro or methyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as hydrogen gas (H₂) with a metal catalyst or sodium borohydride (NaBH₄) are commonly used.

Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines) are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 3-(2-methyl-1H-imidazol-1-yl)propanoic acid, while oxidation may produce 3-(2-methyl-5-nitroso-1H-imidazol-1-yl)propanoic acid.

Scientific Research Applications

3-(2-methyl-5-nitro-1H-imidazol-1-yl)propanoic acid has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

Medicine: It has potential therapeutic applications due to its antimicrobial and antiparasitic properties.

Industry: The compound is utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(2-methyl-5-nitro-1H-imidazol-1-yl)propanoic acid involves the reduction of the nitro group to form reactive intermediates. These intermediates can interact with various molecular targets, including DNA and proteins, leading to the inhibition of essential biological processes in microorganisms. The compound’s antimicrobial activity is primarily attributed to its ability to generate reactive oxygen species that cause oxidative damage to cellular components.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Imidazole Derivatives

3-(2-Nitro-1H-imidazol-1-yl)propanoic Acid (CAS 97762-32-8) Structure: Positional isomer with nitro at position 2 (vs. Properties: Molecular weight = 185.14 g/mol. For example, 5-nitroimidazoles (e.g., metronidazole) are more commonly associated with antimicrobial action due to nitroreductase activation in anaerobic microbes. Synthesis: Similar alkylation-oxidation route, but starting from 2-nitroimidazole .

3-(2-Amino-4-aryl-1H-imidazol-5-yl)-3-arylpropanoic Acids () Structure: Features an amino group at position 2 and aryl substituents at positions 4 and 3. Properties: The amino group enhances basicity and hydrogen-bonding capacity, contrasting with the electron-withdrawing nitro group in the target compound. Applications: Potential pharmacological applications due to dual aryl groups, which may improve target binding .

Benzoimidazole Derivatives

2-Methyl-3-[7-nitro-5-trifluoromethyl-1H-benzo[d]imidazol-2-yl]propenoic Acid (14b) Structure: Benzoimidazole core with nitro (position 7), trifluoromethyl (position 5), and a propenoic acid chain. Properties: Molecular weight = 315 g/mol. Activity: Nitro and CF₃ groups may synergize for enhanced bioactivity, though specific data are unavailable .

Non-Imidazole Propanoic Acid Derivatives

Chlorinated 3-Phenylpropanoic Acids () Structure: Chlorinated phenyl rings attached to propanoic acid (e.g., 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid). Activity: Demonstrates selective antimicrobial effects against E. coli and S. aureus.

3-(2-Oxo-2H-pyran-6-yl)propanoic Acid () Structure: Pyran ring replaces imidazole, with a ketone group. Activity: Moderate antifungal activity against Aspergillus niger, suggesting that heterocyclic systems beyond imidazole can confer bioactivity through distinct mechanisms .

Key Research Findings and Implications

- Antimicrobial Potential: Nitroimidazole derivatives (e.g., the target compound) are hypothesized to share mechanisms with metronidazole, where nitro group reduction generates cytotoxic radicals . Chlorinated phenylpropanoic acids () show that even non-imidazole propanoic acids can achieve selectivity against pathogens.

- Structural-Activity Relationships (SAR): Nitro Position: 5-Nitroimidazoles are more bioactive than 2-nitro isomers due to optimized redox potentials. Lipophilicity: Trifluoromethyl () or aryl groups () enhance membrane penetration but may reduce solubility. Acidity: The propanoic acid moiety (pKa ~3–4) ensures ionization at physiological pH, aiding target binding .

Biological Activity

3-(2-methyl-5-nitro-1H-imidazol-1-yl)propanoic acid is a compound belonging to the class of imidazole derivatives, which are known for their diverse biological activities. This compound features a nitro group at the 5-position and a methyl group at the 2-position of the imidazole ring, along with a propanoic acid moiety attached to the nitrogen at the 1-position. Its unique structure contributes to its potential therapeutic applications, particularly in antimicrobial and antiparasitic domains.

- Molecular Formula : C7H9N3O4

- Molecular Weight : 201.18 g/mol

- CAS Number : 82553-75-1

The biological activity of this compound is primarily attributed to its ability to generate reactive oxygen species (ROS) upon reduction of its nitro group. These ROS can interact with critical biological macromolecules, including DNA and proteins, leading to cellular damage and inhibition of essential biological processes in microorganisms. This mechanism underlies its antimicrobial efficacy, particularly against various bacterial strains.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, nitroimidazole derivatives are well-documented for their effectiveness against both Gram-positive and Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for related compounds, providing a comparative perspective on their antibacterial activity:

| Compound | MIC (mg/mL) | Target Organisms |

|---|---|---|

| Metronidazole | 0.125 | Helicobacter pylori, Trichomonas vaginalis |

| Tinidazole | 0.0625 | Giardia lamblia, Entamoeba histolytica |

| 3-(2-methyl-5-nitroimidazol-1-yl)propanoic acid | TBD | TBD |

Note: TBD (To Be Determined) indicates that specific MIC data for this compound is yet to be established.

Antiparasitic Activity

The compound shows promise as an antiparasitic agent, similar to other imidazole derivatives. Its structural characteristics may enhance its binding affinity to target sites in parasites, leading to effective inhibition of their growth.

Case Studies

Several studies have explored the biological activity of imidazole derivatives, including those structurally related to this compound:

- Study on Antibacterial Properties : A recent investigation assessed various nitroimidazole derivatives for their antibacterial efficacy against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the imidazole ring significantly impacted antimicrobial potency, suggesting that this compound could exhibit comparable or superior activity due to its unique substitution pattern .

- Antifungal Activity Assessment : Another study evaluated the antifungal properties of imidazole derivatives against Candida albicans. The findings demonstrated that certain structural modifications enhanced antifungal activity, implying potential therapeutic applications for compounds like this compound .

Comparative Analysis with Similar Compounds

The following table compares this compound with other known nitroimidazole derivatives regarding their biological activities:

| Compound | Antibacterial Activity | Antiparasitic Activity | Unique Features |

|---|---|---|---|

| Metronidazole | High | High | Broad-spectrum efficacy |

| Tinidazole | Moderate | High | Improved pharmacokinetics |

| 3-(2-methyl-5-nitroimidazol-1-yl)propanoic acid | TBD | TBD | Unique substitution pattern |

Q & A

Q. What synthetic methodologies are recommended for preparing 3-(2-methyl-5-nitro-1H-imidazol-1-yl)propanoic acid, and how can side reactions be minimized?

Methodological Answer: The compound can be synthesized via nucleophilic substitution between 3-bromopropanoic acid and 2-methyl-5-nitroimidazole. Competing substitutions on nitrogen (vs. sulfur) are common in imidazole derivatives, leading to byproducts. Optimization strategies include:

- Using polar aprotic solvents (e.g., DMF) to enhance reactivity.

- Maintaining temperatures between 60–80°C to favor kinetic control.

- Employing a stoichiometric excess of the imidazole derivative. Reaction progress should be monitored via TLC or HPLC to assess purity and intermediate formation .

Q. Which spectroscopic and chromatographic techniques are suitable for characterizing this compound’s purity and structure?

Methodological Answer:

- HPLC with UV detection (λ = 310–320 nm) ensures purity by resolving nitroimidazole-related impurities .

- FTIR identifies functional groups: nitro (asymmetric stretch ~1520 cm⁻¹) and carboxylic acid (O-H stretch ~2500–3300 cm⁻¹) .

- NMR spectroscopy (¹H and ¹³C) confirms the imidazole ring protons (δ 7.5–8.5 ppm) and propanoic acid chain integration .

- Mass spectrometry (ESI-MS) provides molecular ion confirmation (e.g., [M+H]⁺ at m/z 230.2) .

Q. What safety protocols are essential when handling nitroimidazole derivatives like this compound?

Methodological Answer:

- Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood to avoid inhalation.

- Store in airtight containers in a cool, dry place away from oxidizers.

- For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste.

- In case of exposure, rinse skin with water for 15 minutes and seek medical attention for ingestion .

Advanced Research Questions

Q. How can computational chemistry methods aid in predicting reaction pathways for novel derivatives?

Methodological Answer: Quantum chemical calculations (e.g., DFT) model transition states and intermediates to predict feasible pathways. For example:

- Use reaction path search algorithms (e.g., IRC calculations) to identify low-energy pathways for nitro group reduction or ring functionalization.

- Combine computational screening (via tools like Gaussian or ORCA) with experimental validation to optimize catalysts (e.g., Pd/C for hydrogenation) and solvents. ICReDD’s integrated approach reduces trial-and-error by 40–60% through computational-experimental feedback loops .

Q. What strategies resolve contradictions in spectroscopic data when analyzing nitroimidazole derivatives?

Methodological Answer: Discrepancies often arise from tautomerism or solvent effects. Mitigation strategies include:

- Variable-temperature NMR to identify tautomeric equilibria (e.g., nitro-imidazole vs. aci-nitro forms).

- Deuterated solvent comparison (DMSO-d₆ vs. CDCl₃) to assess solvent-induced shifts.

- X-ray crystallography (if crystals are obtainable) to resolve ambiguous proton assignments .

Q. How can chemoinformatics tools design novel analogs with enhanced pharmacokinetic properties?

Methodological Answer:

- QSAR models correlate structural features (e.g., logP, nitro group position) with solubility and metabolic stability. For example, adding methyl groups to the imidazole ring may improve lipophilicity.

- Molecular docking (AutoDock Vina) predicts binding affinities to target enzymes (e.g., bacterial nitroreductases). Prioritize analogs with docking scores ≤ −8.0 kcal/mol.

- Validate predictions via in vitro assays (e.g., MIC testing against Clostridium spp.) .

Q. What experimental designs address variability in biological activity data across studies?

Methodological Answer:

- Standardize assay conditions: pH 7.4 buffers, consistent cell lines (e.g., HeLa for cytotoxicity), and reference compounds (e.g., metronidazole).

- Use Design of Experiments (DoE) to statistically optimize variables (e.g., concentration, incubation time).

- Apply ANOVA to identify significant factors (p < 0.05) and reduce inter-lab variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.